molecular formula C14H10N2O B1441285 4-(4-Cyanobenzoyl)-2-methylpyridine CAS No. 1187169-67-0

4-(4-Cyanobenzoyl)-2-methylpyridine

Cat. No.: B1441285
CAS No.: 1187169-67-0
M. Wt: 222.24 g/mol
InChI Key: MSBGLMFSXKALPS-UHFFFAOYSA-N
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Description

4-(4-Cyanobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-(2-methylpyridine-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-8-13(6-7-16-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGLMFSXKALPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Contemporary Organic and Materials Chemistry

In the landscape of modern chemical research, 4-(4-Cyanobenzoyl)-2-methylpyridine serves as a noteworthy example of a heterocyclic compound with multifaceted potential. Its structural framework, which combines an electron-deficient pyridine (B92270) ring with a strong electron-withdrawing cyanobenzoyl group, makes it a subject of interest in both organic synthesis and materials science. smolecule.com The synergy between the aromatic and heterocyclic systems within the molecule underpins its utility. smolecule.com

The synthesis of such benzoylpyridine derivatives gained traction in the late 20th and early 21st centuries, propelled by their applicability in creating novel materials. smolecule.com The precursors to this compound, such as 2-methylpyridine (B31789) and 4-cyanopyridine (B195900), are themselves significant industrial chemicals. google.comwikipedia.orgwikipedia.org For instance, 4-methylpyridine (B42270) can be converted to 4-cyanopyridine through ammoxidation, a process involving a reaction with ammonia (B1221849) and air in the presence of a catalyst, with yields reported to be over 98%. google.comwikipedia.org The final step to create the target molecule typically involves introducing the cyanobenzoyl group through acylation reactions. smolecule.com More advanced, catalyst-free methods, such as photochemical reductive arylation using UV light, have also been explored for preparing similar bisaryl ketones, achieving yields greater than 65%. smolecule.com

The compound's unique electronic profile makes it a candidate for applications in materials science. smolecule.com Research into cyano-substituted pyridine derivatives has shown their potential as high-performance materials in organic photovoltaic (OPV) devices. rsc.org These related compounds exhibit properties desirable for such applications, including wide energy gaps, deep highest occupied molecular orbital (HOMO) energy levels, and high electron mobility, which can lead to enhanced device efficiency and stability. rsc.org

Significance As a Versatile Molecular Platform for Chemical Exploration

Acylation-Based Synthetic Strategies

The most prevalent and effective method for synthesizing 2-(4-cyanobenzoyl)-5-methylpyridine is the direct acylation of 5-methylpyridine. This reaction involves the introduction of the 4-cyanobenzoyl group onto the pyridine ring, typically at the 2-position. The key reactants for this transformation are 5-methylpyridine (also known as β-picoline) and an activated form of 4-cyanobenzoic acid, most commonly 4-cyanobenzoyl chloride.

The electron-deficient character of the pyridine ring makes it less susceptible to standard electrophilic substitution reactions like Friedel-Crafts acylation. nih.govyoutube.com Therefore, the reaction pathway proceeds through nucleophilic attack by the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. scripps.eduresearchgate.net This intermediate is then susceptible to further reaction, leading to the desired C-acylated product.

Optimized Approaches for Pyridine Ring Functionalization

Functionalizing the pyridine ring selectively poses a significant challenge for synthetic chemists. researchgate.netnih.gov Direct C-H functionalization is often difficult to control due to the multiple reactive sites (C2, C3, C4) on the pyridine ring. researchgate.net For 5-methylpyridine, the electronic properties and steric factors guide the substitution pattern. The nitrogen atom's electron-withdrawing nature deactivates the ring, but it directs nucleophilic-type reactions to the C2 and C4 positions. researchgate.netscripps.edu

The optimized and most common synthetic route to 2-(4-cyanobenzoyl)-5-methylpyridine is the acylation of 5-methylpyridine with 4-cyanobenzoyl chloride. This method is effective because it directly introduces the desired cyanobenzoyl moiety onto the pyridine ring. The reaction is typically performed in the presence of a base in an anhydrous solvent to achieve good yield and purity.

General Reaction Scheme:

5-Methylpyridine + 4-Cyanobenzoyl chloride → 2-(4-Cyanobenzoyl)-5-methylpyridine + Base·HCl

Impact of Reaction Parameters on Synthesis Efficiency and Selectivity

The success of the acylation of 5-methylpyridine hinges critically on the careful control of several reaction parameters. The yield, purity, and selectivity of the desired product are directly influenced by the choice of solvent, reaction stoichiometry, temperature, and the nature of the catalyst used.

The choice of solvent is crucial in acylation reactions. Aprotic, anhydrous solvents are required to prevent the hydrolysis of the highly reactive acylating agent, 4-cyanobenzoyl chloride. Dichloromethane (DCM) is a commonly used solvent for this purpose as it is inert under the reaction conditions and effectively dissolves the reactants. echemi.com Maintaining strictly anhydrous (water-free) conditions, often by performing the reaction under an inert atmosphere like nitrogen, is essential to prevent the formation of 4-cyanobenzoic acid, which would reduce the yield of the desired ketone.

The stoichiometry of the reactants must be carefully controlled to maximize product formation and minimize side reactions. A slight excess of the acylating agent can be used to ensure complete consumption of the starting pyridine, but a large excess can lead to unwanted byproducts. The slow, dropwise addition of 4-cyanobenzoyl chloride to the solution of 5-methylpyridine is a standard technique to control the reaction rate and prevent localized overheating.

Temperature control is also vital. The initial addition of the acyl chloride is often carried out at a reduced temperature (e.g., 0–5 °C) to manage the exothermic nature of the reaction. After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours (4–12 hours) to ensure the reaction proceeds to completion. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is common practice.

In this acylation reaction, a base plays a dual role. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction. vedantu.comdoubtnut.com This is critical because the formation of pyridinium (B92312) hydrochloride would render the pyridine unreactive. Tertiary amines like triethylamine (B128534) or pyridine itself are often used for this purpose.

ParameterCondition/ReagentRole/Impact on SynthesisCitation
Solvent Anhydrous Dichloromethane (DCM)Prevents hydrolysis of acyl chloride; dissolves reactants. echemi.com
Atmosphere Inert (e.g., Nitrogen)Maintains anhydrous conditions, preventing side reactions.
Temperature Initial cooling (0–5 °C), then ambientControls initial exotherm; ensures reaction completion.
Base Catalyst Triethylamine or PyridineNeutralizes HCl byproduct; can act as a nucleophilic catalyst. vedantu.comdoubtnut.com
Reactant Addition Slow, dropwise addition of acyl chlorideMinimizes side reactions and controls reaction rate.

Contemporary Synthetic Techniques for Enhanced Reproducibility and Scalability

While the direct acylation of 5-methylpyridine is a robust method, contemporary research focuses on developing more efficient, selective, and scalable C-H functionalization techniques. researchgate.netrsc.org For pyridine derivatives, transition-metal-catalyzed cross-coupling and C-H activation reactions represent the state of the art. nih.govnih.gov

Catalytic systems using palladium, rhodium, ruthenium, or iridium have been developed for the direct arylation, alkylation, and acylation of pyridine rings. nih.govrsc.org These methods offer potential advantages such as:

Higher Selectivity: Catalysts can be designed with ligands that direct the functionalization to a specific position on the pyridine ring, reducing the formation of isomeric byproducts.

Milder Reaction Conditions: Catalytic cycles often operate under milder temperatures and with lower activation barriers compared to traditional methods.

Improved Atom Economy: Direct C-H activation avoids the need to pre-functionalize the pyridine ring (e.g., halogenation), leading to less waste.

For the synthesis of 2-(4-cyanobenzoyl)-5-methylpyridine, applying a palladium-catalyzed C-H acylation protocol could be a modern alternative, potentially offering improved scalability and reproducibility for industrial applications. rsc.org These advanced methods, while not yet the standard for this specific compound, represent the future direction of pyridine functionalization.

Continuous Flow Synthesis Innovations

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles and innovations applied to related Friedel-Crafts acylations provide a clear blueprint for its potential implementation.

The adaptation of the Friedel-Crafts acylation to a continuous flow process generally involves the use of packed-bed reactors containing a heterogeneous catalyst or the precise mixing of reagents in microreactors. nih.gov For the synthesis of aryl ketones, this approach can mitigate issues associated with the handling of potent Lewis acids and can lead to significantly reduced reaction times and improved product selectivity. For instance, the acetylation of electron-rich arenes and heterocycles has been successfully demonstrated in continuous flow, achieving high yields in minutes compared to hours in batch reactions. researchgate.net

A hypothetical continuous flow setup for the synthesis of this compound would likely involve the following:

Reagent Streams: One stream would contain 2-methylpyridine (B31789) dissolved in a suitable inert solvent, and a second stream would contain 4-cyanobenzoyl chloride and a Lewis acid catalyst, also in a solvent.

Mixing and Reaction: The streams would be introduced into a microreactor or a heated coil where rapid mixing and reaction would occur at a controlled temperature and residence time.

Quenching and Work-up: The product stream would then be continuously quenched, and the product isolated and purified.

The table below illustrates potential parameters for such a continuous flow process, based on data from related acylation reactions.

ParameterValue/RangePurpose
Reactant Concentration 0.1 - 1.0 MTo ensure efficient reaction kinetics.
Flow Rate 0.1 - 10 mL/minTo control residence time in the reactor.
Temperature 25 - 150 °CTo provide sufficient activation energy for the reaction.
Catalyst AlCl₃, FeCl₃, or a solid-supported Lewis acidTo facilitate the formation of the acylium ion.
Residence Time 1 - 20 minutesThe time reactants spend in the reaction zone.

This table represents a hypothetical continuous flow process for the synthesis of this compound based on general principles of flow chemistry and data from similar reactions.

Mechanistic Insights into Compound Formation

The formation of this compound proceeds via a Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution. youtube.com The reaction involves the acylation of the 2-methylpyridine ring with an acylating agent, typically 4-cyanobenzoyl chloride, in the presence of a Lewis acid catalyst.

Detailed Electrophilic Acylation Mechanisms

The generally accepted mechanism for the Friedel-Crafts acylation involves several key steps: acs.org

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-cyanobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized. youtube.com

Electrophilic Attack: The electron-rich pyridine ring of 2-methylpyridine acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Pyridines are generally electron-deficient and less reactive than benzene (B151609) in electrophilic substitutions. Acylation typically occurs at the nitrogen atom first, further deactivating the ring. However, under specific conditions, C-acylation can be achieved. youtube.com

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyridine ring and yields the final product, this compound.

Substituent Electronic Effects on Reactivity Profiles

The regioselectivity and rate of the Friedel-Crafts acylation are significantly influenced by the electronic properties of the substituents on both the pyridine and the benzoyl chloride rings.

2-Methylpyridine: The methyl group (-CH₃) at the 2-position of the pyridine ring is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the pyridine ring, making it more nucleophilic and thus more reactive towards electrophilic attack compared to unsubstituted pyridine. The methyl group is an ortho, para-director. However, the nitrogen atom in the pyridine ring is strongly deactivating for electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. The presence of the methyl group at the 2-position sterically hinders attack at the 3-position to some extent, and electronically favors substitution at the 4- and 6-positions. The observed product, this compound, indicates that acylation occurs at the 4-position, which is electronically activated by the methyl group and less sterically hindered than the 6-position.

4-Cyanobenzoyl Chloride: The cyano group (-CN) on the benzoyl chloride is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This deactivates the benzene ring towards further electrophilic substitution, which is advantageous as it prevents potential side reactions on the benzoyl ring. The primary role of this moiety is to provide the acylium ion for the reaction with 2-methylpyridine.

The table below summarizes the electronic effects of the substituents.

SubstituentRingElectronic EffectInfluence on ReactivityDirecting Effect
-CH₃ 2-MethylpyridineElectron-donating (inductive)ActivatingOrtho, Para
-CN 4-Cyanobenzoyl chlorideElectron-withdrawing (inductive and resonance)DeactivatingMeta
Pyridine N 2-MethylpyridineElectron-withdrawing (inductive and resonance)DeactivatingMeta

This table provides a general overview of the electronic effects of the substituents involved in the synthesis of this compound.

Rational Design for Minimizing Side Reactions and Enhancing Purity

The synthesis of this compound can be accompanied by the formation of several by-products, which necessitates careful reaction design to maximize the yield and purity of the desired product.

Potential Side Reactions:

N-Acylation: The lone pair of electrons on the nitrogen atom of the pyridine ring can be acylated by the acylium ion, forming a pyridinium salt. This is often the initial and a major side reaction, which deactivates the ring towards further electrophilic substitution. youtube.com

Isomer Formation: While the 4-acylated product is expected to be the major isomer due to the directing effects of the methyl group, small amounts of other isomers, such as the 6-acylated product, may also be formed.

Polyacylation: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation could potentially occur, though this is generally less of a concern in Friedel-Crafts acylation compared to alkylation. rsc.org

Strategies for Minimizing Side Reactions:

Control of Stoichiometry: Using a precise stoichiometric amount of the Lewis acid is crucial. An excess can lead to the formation of more by-products.

Temperature Control: Maintaining an optimal reaction temperature is critical. Lower temperatures can favor the desired product and minimize the formation of thermally-driven by-products.

Choice of Catalyst: The nature of the Lewis acid can influence the outcome. While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions. Milder Lewis acids or heterogeneous catalysts might offer better selectivity.

Reaction Time: Optimizing the reaction time can prevent the degradation of the product and the formation of late-stage by-products.

Continuous Flow Processing: As mentioned earlier, continuous flow reactors can offer superior control over reaction parameters, leading to higher selectivity and purity. nih.gov

The following table outlines potential by-products and strategies for their minimization.

By-productReason for FormationStrategy for Minimization
N-acylpyridinium salt Nucleophilic attack by the pyridine nitrogen.Use of a bulky Lewis acid to sterically hinder N-acylation; optimization of reaction temperature and time.
6-(4-Cyanobenzoyl)-2-methylpyridine Competing electrophilic attack at the 6-position.Precise control of reaction temperature; use of a sterically demanding catalyst.
Diacylated products Further acylation of the product.Use of a deactivating solvent; avoiding excess acylating agent and Lewis acid.

This table presents a summary of potential by-products and strategies to enhance the purity of this compound.

Oxidation Reactions and Product Formation

The oxidation of this compound can be directed towards the pyridine ring or the methyl group, depending on the chosen reagents and reaction conditions.

The pyridine nitrogen can be selectively oxidized to an N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The formation of pyridine N-oxides can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of a catalyst being a common method. For instance, a continuous flow microreactor utilizing titanium silicalite (TS-1) as a catalyst with H2O2 has been shown to be effective for the N-oxidation of various pyridine derivatives, offering a safe and efficient process. organic-chemistry.org

The oxidation of the methyl group on the pyridine ring to a carboxylic acid is another important transformation. This can be achieved using strong oxidizing agents. For example, the oxidation of 4-methylpyridine (B42270) to isonicotinic acid has been studied using vanadium-based catalysts. mdpi.com In a similar vein, the methyl group of this compound could potentially be oxidized to the corresponding carboxylic acid.

The carbonyl group is generally resistant to oxidation under standard conditions.

A variety of oxidizing agents can be employed for the oxidation of pyridine derivatives. For the N-oxidation of the pyridine ring, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are often used. Catalytic systems, such as the aforementioned TS-1/H2O2 system, provide a greener alternative. organic-chemistry.org

For the oxidation of the methyl group, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid are typically required. ciac.jl.cn The catalytic oxidation of 4-methylpyridine has been investigated using Co-MCM-41 catalysts with hydrogen peroxide as the oxidant, achieving high conversion and selectivity to isonicotinic acid under optimized conditions. ciac.jl.cn

The table below summarizes potential oxidative reagents and their expected products for the oxidation of this compound.

Oxidizing ReagentTarget MoietyPotential Product
H₂O₂ / TS-1 CatalystPyridine NitrogenThis compound N-oxide
KMnO₄Methyl Group4-(4-Cyanobenzoyl)picolinic acid
H₂O₂ / Co-MCM-41Methyl Group4-(4-Cyanobenzoyl)picolinic acid

Reduction Chemistry and Functional Group Interconversions

The reduction of this compound offers pathways to various functional group transformations, primarily targeting the carbonyl and cyano groups.

The presence of both a carbonyl and a cyano group allows for the possibility of chemoselective reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-known for its ability to selectively reduce aldehydes and ketones to the corresponding alcohols. scribd.comrsc.org Therefore, it is expected that NaBH₄ would selectively reduce the carbonyl group of this compound to a secondary alcohol, leaving the cyano group intact.

For the reduction of the cyano group to an amine, stronger reducing agents are typically required. However, sodium cyanoborohydride (NaBH₃CN) is a versatile reducing agent that can be used for the reductive amination of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com While it is milder than NaBH₄ for carbonyl reduction, it is effective for the reduction of imines. masterorganicchemistry.com The direct reduction of the nitrile to an amine in the presence of a ketone would likely require specific catalytic hydrogenation conditions or the use of more powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

The table below outlines potential reducing agents and their expected products.

Reducing AgentTarget FunctionalityPotential Product
Sodium Borohydride (NaBH₄)Carbonyl(4-(4-Cyanophenyl)(hydroxy)methyl)-2-methylpyridine
Sodium Cyanoborohydride (NaBH₃CN)Carbonyl (via reductive amination)N-alkylated (4-(4-cyanophenyl)methyl)-2-methylpyridin-amine derivatives
Catalytic Hydrogenation (e.g., H₂/Pd-C)Cyano and/or Carbonyl(4-(4-(Aminomethyl)phenyl)(hydroxy)methyl)-2-methylpyridine

The reduction of the carbonyl group by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.

Reductive amination using sodium cyanoborohydride typically involves the initial formation of an imine or iminium ion from the reaction of the carbonyl compound with an amine. The cyanoborohydride then selectively reduces the iminium ion to the corresponding amine. harvard.edu This process is highly efficient and avoids the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com

The mechanism for the catalytic hydrogenation of the cyano group involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon and nitrogen atoms of the cyano group, ultimately leading to the primary amine.

Substitution Reactions on the Pyridine and Benzoyl Rings

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). stackexchange.comechemi.com Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions, with substitution typically occurring at the meta position (the 3- and 5-positions). youtube.com

The benzoyl ring is substituted with a cyano group, which is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, any electrophilic substitution on the benzoyl ring would be expected to occur at the positions meta to the cyano and carbonyl groups.

Nucleophilic aromatic substitution on the pyridine ring is facilitated by the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comechemi.com The presence of a good leaving group at the 2- or 6-position would allow for substitution by a nucleophile.

Electrophilic aromatic substitution on the pyridine ring is disfavored because the nitrogen atom is protonated under the acidic conditions typically used for these reactions, further deactivating the ring. However, the reactivity can be increased by forming the pyridine N-oxide, which can then direct electrophiles to the 4-position.

Nucleophilic and Electrophilic Substitution Patterns

Nucleophilic Substitution: The pyridine nucleus in this compound is highly activated towards nucleophilic substitution. Pyridine itself is susceptible to nucleophilic attack, primarily at the C2 (ortho) and C4 (para) positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.comquimicaorganica.orgyoutube.com In this specific molecule, the C4 position is already substituted. The presence of the strongly electron-withdrawing 4-cyanobenzoyl group at C4, coupled with the inherent properties of the pyridine nitrogen, renders the C2 and C6 positions exceptionally electrophilic and thus prime targets for nucleophiles. Reactions with strong nucleophiles, such as organometallic reagents or amides, would be expected to proceed at these positions, potentially displacing a suitable leaving group if one were present.

The cyanobenzoyl group itself presents sites for nucleophilic reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The cyano group can also undergo nucleophilic addition or hydrolysis under appropriate basic or acidic conditions to yield an amide or carboxylic acid, respectively. smolecule.com

Electrophilic Substitution: Conversely, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom and the powerful electron-withdrawing cyanobenzoyl group reduce the electron density of the ring system, making it much less reactive than benzene. uoanbar.edu.iq Electrophilic attack, if forced under harsh conditions (e.g., high temperatures and strongly acidic catalysts), would be directed to the C3 and C5 positions, which are the least electron-deficient. The electron-donating methyl group at C2 slightly counteracts the deactivation but is insufficient to overcome the overwhelming withdrawing effects of the nitrogen and the cyanobenzoyl substituent.

Regioselectivity and Stereochemical Control in Substitution

Regioselectivity in substitution reactions is dictated by the electronic and steric influences of the existing substituents. durgapurgovtcollege.ac.inmasterorganicchemistry.com

For Nucleophilic Substitution: The regioselectivity is high for attack on the pyridine ring. As the C4 position is blocked, nucleophilic attack will preferentially occur at the C2 or C6 positions. The choice between C2 and C6 would be influenced by steric hindrance from the C2-methyl group and the specific nature of the attacking nucleophile.

For Electrophilic Substitution: The reaction is regioselective for the C3 and C5 positions. However, the severe deactivation of the ring makes such reactions challenging and often impractical.

Stereochemical control is not a prominent feature of substitution reactions on the aromatic rings of this molecule unless a chiral reagent or catalyst is employed, or a substitution reaction creates a new stereocenter. For instance, the reduction of the carbonyl group can lead to the formation of a chiral alcohol, and the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the reducing agent and reaction conditions.

Electrochemical Behavior and Redox Transformations

The electrochemical profile of this compound is characterized by multiple reduction pathways involving the cyanobenzoyl moiety and the pyridine ring.

One-Electron and Two-Electron Reduction Systems

The molecule contains three primary reducible centers: the carbonyl group, the cyano group, and the pyridine ring. Under electrochemical conditions, these groups can accept electrons in sequential one-electron or concerted two-electron steps. rsc.org

The reduction of aromatic ketones in aprotic solvents typically proceeds through two successive one-electron transfers. The first, reversible step forms a radical anion, while the second, often irreversible step, yields a dianion. nih.gov

First Reduction (One-Electron): Formation of the ketyl radical anion. This is typically a reversible process. (Py-Me)-CO-(Ph-CN) + e⁻ ⇌ [(Py-Me)-C•O⁻-(Ph-CN)]⁻

Second Reduction (One-Electron): Formation of the dianion. [(Py-Me)-C•O⁻-(Ph-CN)]⁻ + e⁻ → [(Py-Me)-CO²⁻-(Ph-CN)]²⁻

The cyano group and the pyridine ring are also electrochemically active but are generally reduced at more negative potentials than the aromatic ketone. The precise potentials depend heavily on the solvent and electrolyte used. In the presence of proton sources, these reduction processes become more complex, often involving proton-coupled electron transfer (PCET) to yield hydroxyl and amine functionalities.

Structure-Reactivity Relationships in Redox Potentials (e.g., Hammett Linear Free Energy Correlations)

The redox potentials of this compound are sensitive to its molecular structure. Structure-reactivity relationships can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibria and the electronic properties of substituents on an aromatic ring. wikipedia.orgdalalinstitute.comutexas.edu

For a series of derivatives of this compound, a plot of the half-wave reduction potential (E₁/₂) against the Hammett substituent constant (σ) for various substituents would be linear. The slope of this plot, the reaction constant (ρ), quantifies the sensitivity of the reduction potential to substituent effects. utexas.eduyoutube.com A positive ρ value indicates that the reduction is facilitated by electron-withdrawing groups (which stabilize the resulting anion) and hindered by electron-donating groups.

The table below illustrates the expected effect of hypothetical substituents on the first reduction potential of the carbonyl group, based on typical Hammett constant values.

Substituent (X) on Benzoyl RingHammett Constant (σₚ)Expected Effect on Reduction Potential (E₁/₂)
-OCH₃-0.27More Negative
-CH₃-0.17More Negative
-H (Reference)0.00Reference Potential
-Cl+0.23More Positive
-NO₂+0.78More Positive

Influence of Proton Donors and Hydrogen Bonding on Redox Chemistry

The electrochemical reduction of this compound is profoundly influenced by the presence of proton donors (e.g., water, alcohols, acids) and hydrogen-bonding interactions. nih.govchem-soc.si The carbonyl oxygen and the pyridine nitrogen are effective hydrogen bond acceptors.

Hydrogen bonding to the carbonyl oxygen stabilizes the resulting radical anion and dianion, causing a positive shift in the reduction potentials (i.e., making the reduction easier). researchgate.netresearchgate.net In the presence of proton donors, the reduction mechanism can switch from simple electron transfers to proton-coupled electron transfer (PCET) events. nih.gov For example, the two-electron, two-proton reduction of the ketone to a secondary alcohol occurs at a significantly less negative potential than the two-electron reduction in an aprotic medium.

The general mechanism in the presence of a proton donor (HA) can be summarized as:

ECE Mechanism (Electron-Chemical-Electron):

R₂C=O + e⁻ ⇌ [R₂C•-O]⁻ (Radical anion formation)

[R₂C•-O]⁻ + HA → R₂C•-OH + A⁻ (Protonation)

R₂C•-OH + e⁻ → R₂C⁻-OH (Further reduction)

R₂C⁻-OH + HA → R₂CH-OH + A⁻ (Final protonation)

This coupling of electron and proton transfer steps is crucial in understanding the complete redox behavior of the molecule in various chemical environments.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the skeletal framework of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is fundamental for identifying the characteristic vibrational modes of the functional groups within this compound. The molecular structure features a ketone carbonyl group (C=O), a nitrile group (C≡N), a substituted pyridine ring, a substituted benzene ring, and a methyl group, each giving rise to distinct absorption bands in the infrared spectrum.

The most prominent and diagnostic peaks are expected to be the nitrile and carbonyl stretching vibrations. The C≡N group typically exhibits a sharp, intense absorption band in the region of 2240–2220 cm⁻¹. The carbonyl (C=O) stretching vibration of the diaryl ketone is anticipated to appear in the 1680–1660 cm⁻¹ range. The precise position is influenced by the electronic effects of the attached aromatic rings.

Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600–1400 cm⁻¹ region. C-H bending vibrations appear in the 900–675 cm⁻¹ range, and their patterns can sometimes provide information about the substitution pattern of the rings. The methyl group will show characteristic C-H stretching and bending vibrations. researchgate.netresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (-C≡N) Stretching 2240 - 2220
Carbonyl (C=O) Stretching 1680 - 1660
Aromatic Rings C=C & C=N Stretching 1600 - 1400
Aromatic C-H Stretching 3100 - 3000
Methyl C-H Asymmetric/Symmetric Stretching 2975 - 2850
Aromatic C-H Out-of-Plane Bending 900 - 675

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. Vibrations of symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C≡N stretching vibration is expected to be strong in the Raman spectrum. researchgate.net

Symmetric "breathing" modes of the pyridine and benzene rings, which involve the uniform expansion and contraction of the rings, typically give rise to intense Raman bands. These are often found in the 1000–800 cm⁻¹ region. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. High-resolution solution-state and solid-state NMR can provide complementary information about the molecule's structure and dynamics.

High-Resolution Solution-State NMR Techniques

In a suitable deuterated solvent, such as CDCl₃, the ¹H and ¹³C NMR spectra of this compound would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons.

Methyl Protons: A singlet integrating to three protons, likely in the range of δ 2.5–2.7 ppm, characteristic of a methyl group attached to a pyridine ring. researchgate.netuci.edu

Aromatic Protons: The seven aromatic protons on the two rings would appear in the downfield region (δ 7.0–9.0 ppm). The protons on the 4-cyanophenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The three protons on the 2-methylpyridine ring will exhibit splitting patterns (e.g., doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. uci.educhemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom.

Methyl Carbon: A signal around δ 20–25 ppm.

Nitrile Carbon: A signal around δ 118 ppm.

Aromatic Carbons: Multiple signals in the δ 120–160 ppm range.

Carbonyl Carbon: A significantly downfield signal, typically in the δ 190–200 ppm range for a diaryl ketone.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals and confirm the connectivity between the 2-methylpyridine and 4-cyanobenzoyl fragments. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Py-CH₃ 2.5 - 2.7 20 - 25
Ar-H 7.0 - 9.0 -
Ar-C - 120 - 160
C=O - 190 - 200

Solid-State NMR for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) is invaluable for studying the structure of materials in their solid form. Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions significantly broaden NMR signals. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to overcome this and obtain high-resolution spectra.

For this compound, ssNMR could differentiate between different crystalline forms or polymorphs, which may have distinct molecular conformations or intermolecular packing arrangements. These differences would manifest as variations in the chemical shifts of the carbon atoms. Comparing the solution and solid-state NMR spectra can provide insights into conformational changes upon crystallization. While no specific ssNMR studies on this compound are publicly available, the technique remains crucial for a full characterization of its solid-state structure.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like this compound, the main absorptions arise from π→π* and n→π* electronic transitions. nih.gov

The molecule's extensive π-system, which includes the pyridine ring, the benzene ring, and the carbonyl group, is expected to give rise to strong π→π* transitions. These are typically observed in the 250–300 nm range. researchgate.net The electron-withdrawing cyano and carbonyl groups, in conjugation with the aromatic rings, influence the energy of these transitions.

A weaker absorption band at a longer wavelength (typically >300 nm) corresponding to the n→π* transition of the carbonyl group is also expected. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The position and intensity of these bands are sensitive to the solvent polarity. nih.govresearchgate.net

Table 3: Expected Electronic Absorption Bands for this compound

Transition Type Chromophore Expected λₘₐₓ (nm) Relative Intensity
π→π* Conjugated aromatic system 250 - 300 Strong

Analysis of π-π Transitions and Charge Transfer Bands*

Specific studies detailing the π-π* transitions and charge transfer bands for 2-(4-Cyanobenzoyl)-5-methylpyridine are not available in the reviewed literature. While molecules with similar donor-acceptor structures exhibit such electronic transitions, no experimental or theoretical data for the title compound could be found.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Crystallography of Compound and its Derivatives

No crystallographic data, such as a CIF file or a publication detailing the single crystal X-ray structure of 2-(4-Cyanobenzoyl)-5-methylpyridine or its immediate derivatives, could be located in open-access crystallographic databases or scientific journals.

Examination of Crystal Packing Motifs and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing motifs and specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) for 2-(4-Cyanobenzoyl)-5-methylpyridine cannot be performed.

Polymorphism and Conformational Isomerism in the Solid State

There are no published studies on the polymorphism or solid-state conformational isomerism of 2-(4-Cyanobenzoyl)-5-methylpyridine found in the searched scientific literature.

Advanced Spectroscopic Characterization and Structural Electronic Correlations of 2 4 Cyanobenzoyl 5 Methylpyridine

π-π Stacking and C-H···π Interactions

The aromatic rings of 4-(4-Cyanobenzoyl)-2-methylpyridine facilitate π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.gov These interactions, along with C-H···π interactions between the methyl group or aromatic C-H bonds and the π-face of a neighboring ring, contribute significantly to the stability of the crystal lattice. researchgate.net The balance between attractive and repulsive forces in these interactions can lead to specific packing motifs. rsc.org

Theoretical and Computational Chemistry Investigations

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Table 2: Representative Hirshfeld Surface Interaction Percentages for Similar Aromatic Nitriles

Interaction Type Percentage Contribution
H···H ~30-44% nih.govresearchgate.net
N···H/H···N ~14-22% nih.govresearchgate.net
C···H/H···C ~14-18% nih.govresearchgate.net
O···H/H···O ~10-15% nih.govresearchgate.net

Note: This table provides a general representation based on similar structures and the exact percentages for this compound would require specific experimental data.

Computational Modeling of Host-Guest Systems

The structural and electronic features of this compound make it a potential candidate for use in host-guest chemistry. Computational modeling can be employed to study the interactions of this molecule as a guest within a host cavity. These studies can predict binding affinities and elucidate the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the host-guest complex.

Research Applications and Emerging Directions for 2 4 Cyanobenzoyl 5 Methylpyridine

Strategic Role as a Synthetic Intermediate in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. nih.govnih.gov Pyridine (B92270) derivatives, in particular, are considered privileged structures in medicinal chemistry and materials science due to their presence in numerous natural products and FDA-approved drugs. lifechemicals.commdpi.com The title compound, 2-(4-Cyanobenzoyl)-5-methylpyridine (B1439998), exemplifies a highly functionalized pyridine building block with multiple reactive sites, making it a strategic intermediate for a variety of chemical transformations.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The pyridine nucleus is a core component in a vast array of biologically active compounds and functional materials. nih.govnih.govchemijournal.com Molecules like 2-(4-Cyanobenzoyl)-5-methylpyridine serve as advanced precursors for synthesizing more elaborate heterocyclic systems. The inherent reactivity of its functional groups—the pyridine nitrogen, the carbonyl group, and the cyano group—can be selectively exploited to construct new rings.

For instance, the carbonyl group can undergo condensation reactions with various binucleophiles to form new heterocyclic rings fused to or substituted on the parent molecule. The cyano group is also a versatile functional handle; it can participate in cycloaddition reactions or be chemically transformed (e.g., hydrolysis to a carboxylic acid, reduction to an amine) to facilitate subsequent cyclization steps, leading to a wide range of nitrogen- and oxygen-containing heterocycles. dntb.gov.ua The synthesis of various pyridine derivatives often serves as a pathway to novel compounds with potential applications in pharmaceuticals and agrochemicals. nih.govepo.org

Table 1: Examples of Heterocyclic Systems Derived from Pyridine Precursors
Precursor TypeReagents/ConditionsResulting HeterocycleReference
3-Cyano-2-pyridoneEthyl chloroacetate, HydrazineFuropyridine, Pyrazolopyridine dntb.gov.ua
2-Amino-3-picolineNaNO₂, HBr, Br₂; then multi-step2-Aryl-3-cyanopyridine prepchem.com
Pyridine N-oxideDimethyl sulfate, NaCNCyanopyridine orgsyn.org
4-Methylpyridine (B42270)Ammonia (B1221849), Air, Catalyst4-Cyanopyridine (B195900) chemicalbook.comgoogle.com

Building Block for Complex Polyfunctional Molecules

The creation of complex molecules with multiple functional groups is a cornerstone of modern organic chemistry, enabling the development of new drugs and materials. nih.govnih.gov 2-(4-Cyanobenzoyl)-5-methylpyridine is an ideal building block for this purpose, as it already contains several distinct functional groups within a single, stable scaffold.

Chemists can leverage this pre-functionalized core to build molecular complexity efficiently. The pyridine ring can undergo substitution reactions, the nitrogen atom can be quaternized, the carbonyl group can be transformed into alcohols or alkenes, and the cyano group offers a gateway to amines, amides, or carboxylic acids. This multifunctionality allows for the stepwise and controlled addition of other chemical moieties, leading to the assembly of large, intricate molecules with precisely defined architectures and properties. Such complex structures are often sought in drug discovery programs and for the creation of specialized polymers and dyes. nih.govchemijournal.com

Contributions to Advanced Materials Science and Engineering

The field of materials science increasingly relies on custom-designed organic molecules to create materials with specific electronic, optical, and physical properties. Pyridine derivatives have been extensively investigated for these applications due to their thermal stability, electron-transporting capabilities, and ability to coordinate with metals. rsc.org

Design and Synthesis of Functional Materials with Tuned Electronic Properties

The electronic properties of organic materials are dictated by their molecular structure. The 2-(4-Cyanobenzoyl)-5-methylpyridine molecule contains both an electron-donating group (methyl) and a powerful electron-withdrawing assembly (the cyanobenzoyl group), linked by a π-conjugated pyridine ring. This "push-pull" electronic structure is a classic design strategy for creating molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

By modifying the substituents on the pyridine or benzoyl rings, researchers can fine-tune these frontier energy levels. This control is critical for designing organic semiconductors, dye-sensitized solar cells (DSSCs), and other electronic components. The ability to manipulate the bandgap and charge-transport characteristics allows for the creation of materials optimized for specific functions, such as efficient electron transport in transistors or strong light absorption in photovoltaics. rsc.orgnih.gov

Development of Ligands for Optoelectronic Devices (e.g., OLEDs, DSSCs, Photocatalysis)

Pyridine-based molecules are widely used as ligands in the development of materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). rsc.orgelsevierpure.com The pyridine nitrogen provides an excellent coordination site for metal ions, such as iridium, ruthenium, or europium, which are often at the core of emissive materials in OLEDs or photosensitizers in DSSCs. elsevierpure.comnih.gov

The ligand's structure plays a crucial role in the performance of the final device. It influences the photophysical properties of the metal complex, such as its absorption and emission wavelengths, quantum efficiency, and excited-state lifetimes. The cyanobenzoyl group in 2-(4-Cyanobenzoyl)-5-methylpyridine can enhance electron transport and modify the electronic structure of the resulting metal complex, potentially improving device efficiency and stability. rsc.org The development of new pyridine-based ligands is a key area of research aimed at creating next-generation optoelectronic technologies. elsevierpure.com

Table 2: Applications of Pyridine Derivatives in Optoelectronics
ApplicationRole of Pyridine DerivativeKey PropertiesReference
OLEDsElectron Transport Material (ETM), Ligand for emissive complexesHigh triplet energy, tunable HOMO/LUMO levels, thermal stability rsc.org
DSSCsComponent of sensitizer dyesStrong light absorption, efficient charge transfer nih.gov
Perovskite Solar CellsHole Transport Material (HTM)Enhanced open-circuit voltage, improved stability rsc.org
Molecular WiresFunctional unit in nanoelectronic devicesThermally activated hopping conduction, redox activity nih.gov

Coordination Chemistry and Metal Complexation Studies

The study of how ligands bind to metal ions, known as coordination chemistry, is fundamental to catalysis, materials science, and bioinorganic chemistry. Pyridine and its derivatives are among the most studied ligands due to the predictable and stable bonds formed between the pyridine nitrogen and a wide range of transition metals. nih.govwikipedia.org

The molecule 2-(4-Cyanobenzoyl)-5-methylpyridine offers multiple potential coordination sites for metal ions. The most prominent is the nitrogen atom of the pyridine ring, which acts as a classic Lewis base. wikipedia.orgresearchgate.net Additionally, the nitrogen atom of the distant cyano group and the oxygen atom of the carbonyl group could also participate in metal binding, depending on the metal ion and reaction conditions.

This versatility allows the ligand to bind to a metal center in different ways:

Monodentate: Binding solely through the pyridine nitrogen.

Bidentate or Polydentate: Binding through multiple sites (e.g., pyridine nitrogen and carbonyl oxygen) to the same metal center, forming a stable chelate ring.

Bridging Ligand: Binding to two or more different metal centers simultaneously, which can lead to the formation of multinuclear complexes or coordination polymers. mdpi.com

The electronic properties of the ligand, influenced by the cyanobenzoyl group, can affect the stability and reactivity of the resulting metal complex. researchgate.net Researchers study these interactions to create novel metal-organic frameworks (MOFs), catalysts for organic reactions, and complexes with interesting magnetic or luminescent properties. nih.govnih.govekb.eg

Ligand Properties and Coordination Site Analysis

Detailed experimental or theoretical analysis of the ligand properties and coordination sites of 2-(4-Cyanobenzoyl)-5-methylpyridine is not extensively documented in the current scientific literature. As a molecule featuring a pyridine ring, a carbonyl group, and a nitrile moiety, it possesses multiple potential coordination sites. However, specific studies detailing its chelation behavior, donor/acceptor characteristics, and preferred coordination modes with various metal centers have not been published.

Synthesis and Characterization of Metal Complexes

There are no specific reports in the reviewed literature on the synthesis and characterization of metal complexes where 2-(4-Cyanobenzoyl)-5-methylpyridine acts as a primary ligand. Consequently, data tables summarizing the types of metal complexes formed, their structural features (e.g., coordination geometry, bond lengths, and angles), and spectroscopic characterization are not available.

Exploration of Coordination Polymers and Metal-Organic Frameworks

The use of 2-(4-Cyanobenzoyl)-5-methylpyridine as a building block or linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs) has not been described in the available research. There are no published studies detailing the design, synthesis, and structural analysis of such materials derived from this specific compound.

Photochemistry and Photoinduced Processes

The photochemical behavior of 2-(4-Cyanobenzoyl)-5-methylpyridine remains largely unexplored in the scientific literature.

Specific investigations into the phototransposition and photoisomerization mechanisms of 2-(4-Cyanobenzoyl)-5-methylpyridine have not been reported. Research on the photochemical rearrangements, quantum yields, and the nature of excited states for this compound is not available.

There is a lack of published research on energy transfer processes or intramolecular quenching involving 2-(4-Cyanobenzoyl)-5-methylpyridine. Studies detailing its potential as a photosensitizer or its fluorescence quenching behavior are not present in the current body of scientific work.

Supramolecular Chemistry and Molecular Recognition

The role of 2-(4-Cyanobenzoyl)-5-methylpyridine in supramolecular chemistry and molecular recognition is not documented in the available literature. There are no studies on its use in forming host-guest complexes, self-assembled structures, or its application in molecular sensing and recognition based on non-covalent interactions.

Formation of Inclusion Compounds and Host-Guest Systems

There is no available research that specifically describes the formation of inclusion compounds or host-guest systems where 2-(4-Cyanobenzoyl)-5-methylpyridine acts as either a host or a guest molecule. The principles of host-guest chemistry rely on the complementary shapes, sizes, and chemical properties of interacting molecules. While the aromatic and polar groups of 2-(4-Cyanobenzoyl)-5-methylpyridine could theoretically participate in such interactions, no experimental data or computational studies have been published to confirm this.

Self-Assembly of Supramolecular Architectures

Similarly, the scientific literature lacks any reports on the self-assembly of 2-(4-Cyanobenzoyl)-5-methylpyridine to form distinct supramolecular architectures. The self-assembly process is driven by specific intermolecular forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, leading to the spontaneous organization of molecules into well-defined structures. The potential for this compound to form such assemblies has not been explored in any published research.

Applications in Selective Molecular Separation

Consequently, without evidence of its ability to form inclusion compounds or specific self-assembled structures, there are no documented applications of 2-(4-Cyanobenzoyl)-5-methylpyridine in the field of selective molecular separation. The ability of a compound to selectively bind to and separate specific molecules is contingent on its capacity for molecular recognition, a key feature of well-designed host-guest and supramolecular systems.

Concluding Remarks and Future Research Outlook

Summary of Key Discoveries and Methodological Advancements

The study of pyridine (B92270) derivatives has been a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and materials science. Within this class, 4-(4-Cyanobenzoyl)-2-methylpyridine represents a molecule of interest due to its specific combination of functional groups: a pyridine ring, a methyl group, a carbonyl linker, and a benzonitrile (B105546) moiety. While direct documentation of the initial synthesis of this specific compound is not extensively detailed in public literature, its emergence is a logical progression of established synthetic methodologies.

Key advancements in the synthesis of its precursors are noteworthy. The creation of the cyanopyridine portion of the molecule has seen significant progress. Historically, the synthesis of cyanopyridines involved multi-step processes. However, modern methods have introduced more direct and efficient routes. One such advancement is the direct cyanation of pyridines. For instance, a method involving the treatment of pyridines with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide, has been developed to produce 2-cyanopyridines with moderate to good yields thieme-connect.de. Another critical development is the industrial-scale synthesis of 4-cyanopyridine (B195900) through the vapor-phase ammoxidation of 4-methylpyridine (B42270). This process, which involves reacting 4-methylpyridine with ammonia (B1221849) and air over a catalyst at high temperatures, achieves high conversion rates and yields, making the precursor readily available wikipedia.orggoogle.comchemicalbook.com.

The synthesis of the complete this compound structure likely relies on well-established acylation reactions, such as a Friedel-Crafts type reaction between a suitable derivative of 2-methylpyridine (B31789) and 4-cyanobenzoyl chloride. The reactivity of the methyl group on the pyridine ring is crucial; the acidity of the methyl protons allows for specific reactions, a principle that guides the synthesis of many pyridine derivatives vaia.com. The synthesis of related isomers often involves the acylation of a methylpyridine with 4-cyanobenzoyl chloride in an anhydrous solvent, a process that can be optimized by controlling temperature and the choice of base . These established protocols provide a solid foundation for the synthesis and future derivatization of this compound.

Identification of Unexplored Research Avenues and Potential Applications

Despite the foundational knowledge of its synthesis, this compound remains a largely unexplored compound, presenting numerous avenues for future research.

Unexplored Research Avenues:

Comprehensive Structural and Physicochemical Characterization: There is a need for a detailed public record of the compound's properties. This includes thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. A crucial step would be to obtain a single-crystal X-ray diffraction structure, which would provide definitive information on its three-dimensional conformation, bond lengths, and angles, similar to studies conducted on related complex pyridine structures researchgate.net.

Photophysical Properties: The combination of aromatic and heterocyclic rings linked by a carbonyl group suggests potential for interesting photophysical behavior. A detailed investigation into its absorption and emission properties, including fluorescence or phosphorescence, is warranted.

Reactivity Studies: A systematic study of the compound's reactivity is needed. This would involve exploring reactions at its various functional groups: the pyridine nitrogen, the carbonyl group, and the cyano group. Such studies would establish its utility as a versatile chemical intermediate smolecule.com.

Potential Applications:

Medicinal Chemistry: The pyridine scaffold is a well-known pharmacophore. The precursor, 4-Cyano-2-methylpyridine, is noted as an intermediate in the preparation of calcium antagonists scbt.com. Furthermore, 4-cyanopyridine is a precursor to the antituberculosis drug isoniazid (B1672263) wikipedia.org. Given this context, this compound could serve as a lead compound or a scaffold for the development of new therapeutic agents. Its potential bioactivity warrants investigation in areas such as anticancer or antimicrobial research .

Materials Science: Pyridine derivatives are increasingly used in the development of advanced materials. The electron-withdrawing nature of the cyanobenzoyl group combined with the pyridine ring suggests that this compound could be a valuable building block for organic electronic materials smolecule.com. Potential applications could include the synthesis of ligands for organic light-emitting diodes (OLEDs) or components in dye-sensitized solar cells, areas where other functionalized pyridines have shown promise .

Chemical Intermediates: Its defined structure with multiple functional groups makes it a potentially valuable intermediate for synthesizing more complex organic molecules for various applications in the chemical industry smolecule.comsmolecule.com.

Interdisciplinary Research Opportunities

The potential of this compound can be most effectively unlocked through interdisciplinary collaboration.

Chemistry and Biology/Medicinal Chemistry: A collaborative effort between synthetic chemists and biologists is essential to explore the compound's therapeutic potential. Chemists can synthesize a library of derivatives by modifying the core structure, while biologists and medicinal chemists can screen these compounds for activity against various biological targets, such as enzymes or receptors. Understanding its interactions with biological macromolecules is key to elucidating any potential mechanism of action smolecule.comsmolecule.com.

Materials Science and Engineering: The development of new materials requires a close partnership between chemists and materials scientists. Chemists can focus on the synthesis and functionalization of this compound, while materials scientists can investigate its properties and incorporate it into devices. This collaboration could lead to the creation of novel materials with specific optical or electronic properties.

Computational and Synthetic Chemistry: The integration of computational chemistry can significantly accelerate research. Theoretical calculations can predict the compound's structural, electronic, and photophysical properties, helping to guide synthetic efforts. This synergy allows for a more rational design of new molecules with tailored functionalities, optimizing resources and focusing experimental work on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(4-Cyanobenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions between 2-methylpyridine derivatives and cyanobenzoyl precursors. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution under reflux in solvents like DMF or toluene can be employed . Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
  • Temperature control : 80–120°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Key challenges : Minimizing hydrolysis of the cyanobenzoyl group during synthesis .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitution (e.g., pyridine ring proton shifts at δ 8.2–8.5 ppm for ortho positions) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1).

Q. What are the known reactivity patterns of the cyanobenzoyl and methylpyridine moieties in this compound?

  • Cyanobenzoyl group : Prone to nucleophilic attack at the carbonyl carbon, enabling amide or ester formation.
  • 2-Methylpyridine : Acts as a weak base (pKa ~6.5) and participates in coordination chemistry (e.g., as a ligand for transition metals like Pt or Pd) .
  • Safety note : The nitrile group may release toxic HCN under acidic or high-temperature conditions; use inert atmospheres for reactions .

Advanced Research Questions

Q. How does this compound compare to structurally similar compounds in coordination chemistry applications?

  • Case study : In picoplatin (a platinum anticancer drug), the 2-methylpyridine ligand stabilizes the Pt center and modulates DNA-binding kinetics .
  • Comparative analysis :

  • Electron-withdrawing cyanobenzoyl group : Reduces electron density at the pyridine nitrogen, altering metal-ligand bond strength versus unsubstituted 2-methylpyridine.
  • Steric effects : The methyl group at the 2-position may hinder axial coordination in octahedral complexes.
    • Experimental validation : Use UV-Vis spectroscopy to monitor metal-ligand charge transfer (MLCT) bands .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Data reconciliation steps :

Solvent effects : Compare NMR shifts in DMSO-d₆ vs. CDCl₃; polar solvents deshield aromatic protons.

Crystallographic vs. solution-state data : X-ray structures may show planar conformations, while solution NMR reflects dynamic equilibria .

Impurity analysis : LC-MS to detect trace by-products (e.g., hydrolyzed cyanobenzoyl derivatives) that skew spectral interpretations .

Q. How can computational methods predict the biological or catalytic activity of this compound?

  • In silico approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic/electrophilic sites.
  • Molecular docking : Screen against protein targets (e.g., kinases) using the cyanobenzoyl group as a hydrogen-bond acceptor .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~2.1 suggests moderate blood-brain barrier permeability).

Q. What are the environmental and handling risks associated with this compound, and how can they be mitigated?

  • Toxicity profile :

  • Acute toxicity : LD50 (oral, rat) estimated at 500–1000 mg/kg based on structurally related nitriles .
  • Environmental persistence : Moderate biodegradability (BCF < 100); avoid aqueous discharge without neutralization.
    • Safety protocols :
  • Use glove boxes for air-sensitive reactions involving the nitrile group.
  • Store under nitrogen at –20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.